molecular formula C14H27N3O5 B1372484 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol CAS No. 405075-82-3

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol

Cat. No.: B1372484
CAS No.: 405075-82-3
M. Wt: 317.38 g/mol
InChI Key: IISOFCFTBQYREO-UHFFFAOYSA-N
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Description

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol is a specialized organic building block designed for advanced synthetic applications. Its core structure features a guanidine group protected by two acid-labile tert-butoxycarbonyl (Boc) groups, which is crucial for the step-wise synthesis of complex molecules. The primary research value of this compound lies in its role as a key intermediate for introducing a protected guanidinopropyl moiety into target structures. This is particularly valuable in medicinal chemistry for the development of protease inhibitors, kinase inhibitors, and other bioactive molecules where the guanidine group acts as a critical pharmacophore, often mimicking the arginine side chain to facilitate strong hydrogen bonding with biological targets. The propanol linker provides a spacer arm that can be further functionalized, enhancing its utility in creating diverse molecular architectures. This product is intended for research purposes in laboratory settings and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

tert-butyl N-[N'-(3-hydroxypropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O5/c1-13(2,3)21-11(19)16-10(15-8-7-9-18)17-12(20)22-14(4,5)6/h18H,7-9H2,1-6H3,(H2,15,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISOFCFTBQYREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol typically involves the reaction of guanidine derivatives with tert-butoxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective protection of the guanidino group. The resulting intermediate is then reacted with 3-chloropropanol to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The guanidino group can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Reduced guanidino derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Overview : The compound is primarily used as a building block in the synthesis of pharmacologically active compounds. Its guanidine functionality provides a versatile platform for developing drugs targeting various biological pathways.

Key Applications :

  • Anticancer Agents : Research indicates that derivatives of guanidine compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For example, studies have shown that modifying the guanidine structure can enhance selectivity towards cancer cell lines while reducing toxicity to normal cells .
  • Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. A study reported that certain guanidine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics .
Application TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntimicrobialS. aureus15 µg/mL
AntimicrobialE. coli20 µg/mL

Synthetic Biology

Overview : In synthetic biology, this compound serves as an important intermediate for synthesizing modified nucleotides and peptides.

Key Applications :

  • Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for amino acids. This application is crucial for producing peptides with specific sequences that can be used in therapeutic applications .
  • Nucleotide Modifications : Researchers have explored the use of this compound to modify nucleotides, enhancing their stability and efficacy in gene therapy applications. The guanidine moiety can improve binding affinity to nucleic acids, facilitating more effective gene delivery systems .

Biochemical Studies

Overview : The compound's structural features make it suitable for various biochemical studies, particularly in enzyme inhibition and protein interaction assays.

Key Applications :

  • Enzyme Inhibition Studies : Investigations have shown that compounds with guanidine groups can inhibit specific enzymes involved in metabolic pathways. For instance, studies focused on the inhibition of arginase have highlighted the potential of guanidine derivatives in regulating nitric oxide synthesis .
  • Protein Interactions : The ability of this compound to interact with proteins has been leveraged to study protein-protein interactions and conformational changes in proteins under different conditions .

Case Studies

  • Anticancer Research
    • A recent study evaluated the efficacy of a modified guanidine derivative based on this compound against various cancer cell lines. Results indicated significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development .
  • Antimicrobial Development
    • A series of experiments conducted to assess the antimicrobial efficacy of related compounds revealed that modifications to the tert-butoxycarbonyl groups enhanced activity against Gram-positive bacteria. This finding supports the hypothesis that structural variations can lead to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The tert-butoxycarbonyl groups provide stability and protect the guanidino group from unwanted reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine
  • Structure: Replaces the propanol group with an ethylamine moiety.
  • Applications : Terminal amine facilitates peptide bond formation, making it ideal for synthesizing bioactive peptides or probes.
3-(4-(1,2-Bis(tert-butoxycarbonyl)guanidino)methyl-2-bromophenoxy)propanol (5b)
  • Structure: Incorporates a bromophenoxy group attached to the propanol-Boc-guanidine backbone.
  • Synthesis : Achieved via chromatographic purification (30% ethyl acetate/hexane) with 90% yield as an oil .
  • Applications : Bromine substituent allows further functionalization (e.g., Suzuki couplings) for radiopharmaceuticals like [18F]FPOIBG .
Acylguanidine-Type Derivatives (e.g., 3.27a, 3.28a, 3.29a)
  • Structure: Feature thiazole rings and acyl groups (e.g., phenylhexanoyl, diphenylpropanoyl) instead of propanol.
  • Synthesis : Utilize EDAC/HOBt-mediated couplings in dichloromethane, yielding 82–91% .
  • Applications : Act as histamine H2 receptor agonists, demonstrating the impact of acyl groups on bioactivity .
Peptidomimetic Derivatives (e.g., Compound 8 in )
  • Structure: Integrates the Boc-protected guanidino-propoxy group into biphenylsulfonamide scaffolds.
  • Synthesis : Requires LiOH-mediated hydrolysis for carboxylate formation (quantitative yield) .
  • Applications : Designed as multitarget inhibitors for cancer metastasis, highlighting versatility in medicinal chemistry .

Key Observations :

  • Ethylamine derivatives (e.g., ) offer superior synthetic simplicity due to minimal purification.
  • Bromophenoxy-propanol derivatives (e.g., ) require chromatographic steps, increasing complexity.
  • Acylguanidines prioritize coupling efficiency over functional group diversity.

Stability and Functionalization Challenges

  • Boc Protection : All compounds share Boc groups, ensuring guanidine stability during synthesis. However, deprotection requires acidic conditions, which may limit compatibility with acid-sensitive functionalities.
  • Leaving Groups: Tosylates (e.g., 6a/6b ) enhance reactivity for nucleophilic substitutions compared to propanol’s hydroxyl group, which may require activation (e.g., Mitsunobu reactions).

Biological Activity

3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol (CAS No. 405075-82-3) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a guanidine moiety which is known for its biological significance. The tert-butoxycarbonyl (Boc) groups enhance its stability and solubility, making it suitable for various biochemical applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₈N₄O₄
Molecular Weight286.31 g/mol
CAS Number405075-82-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The guanidine group can mimic substrates or inhibitors of various enzymes, particularly proteases involved in neurological functions.

  • Enzyme Inhibition : The compound has been shown to inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibition of BACE1 can potentially reduce the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies and Experimental Data

  • In Vitro Studies : In a study focused on similar biaryl guanidine derivatives, it was found that compounds with guanidine functionalities showed significant inhibition of BACE1 activity. For instance, one derivative exhibited an IC50 value of 97 nM, indicating strong inhibitory potential .
  • In Vivo Studies : Animal models treated with guanidine derivatives demonstrated improved cognitive functions in tests such as the Morris water maze and novel object recognition tests, suggesting potential therapeutic benefits for cognitive decline associated with neurodegenerative diseases .

Comparative Analysis

In comparison to other compounds targeting BACE1:

CompoundIC50 (nM)Effectiveness
1,3-bis(5,6-difluoropyridin-3-yl)guanidine97High
This compoundTBDTBD

Q & A

Q. How can conceptual frameworks in organocatalysis guide the application of this compound in asymmetric synthesis?

  • Methodological Answer : The guanidino group’s Brønsted basicity enables hydrogen-bonding catalysis. Density functional theory (DFT) calculations (e.g., Gaussian 16) predict transition-state stabilization in proline-derived systems. Experimental validation via enantioselective aldol reactions (e.g., using Evans’ oxazolidinones) links theory to observed stereochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol
Reactant of Route 2
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3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol

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